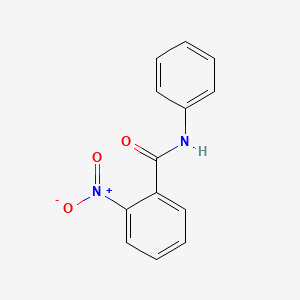

2-Nitro-N-Phenylbenzamide

Descripción

Contextualization of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives represent a significant and versatile class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science due to its ability to form stable, predictable conformations and engage in various intermolecular interactions. Researchers have extensively explored the benzamide scaffold, leading to the development of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The versatility of the benzamide nucleus allows for the introduction of various substituents on both the benzoyl and the N-phenyl rings, enabling fine-tuning of their physicochemical and biological properties. google.com.naresearchgate.net

Significance of Nitrated Benzamide Scaffolds in Organic Chemistry

The introduction of a nitro group onto the benzamide scaffold, creating nitrated benzamides, significantly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule and provides a versatile chemical handle for further synthetic modifications. ontosight.aicymitquimica.com For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized, opening pathways to a diverse range of derivatives. nih.govacs.org This strategic placement of nitro groups has been a key strategy in the development of novel compounds with potential therapeutic applications. acs.orgarkat-usa.org The reactivity and polarity imparted by the nitro group also make these compounds useful intermediates in various chemical reactions, including electrophilic aromatic substitution. cymitquimica.com

Research Trajectories and Academic Focus on 2-Nitro-N-Phenylbenzamide

Within the extensive family of nitrated benzamides, this compound has emerged as a compound of specific academic interest. Its chemical structure, featuring a nitro group at the ortho position of the benzoyl ring, presents a unique steric and electronic environment that influences its chemical behavior and potential applications. cymitquimica.com Research on this compound and its derivatives has explored their synthesis, structural characterization, and potential as building blocks for more complex molecules. researchgate.net The compound serves as a valuable case study for understanding the impact of ortho-substitution on the properties and reactivity of the N-phenylbenzamide scaffold.

Chemical Properties of this compound

This compound is an organic compound with the chemical formula C13H10N2O3. nih.gov It is characterized by a benzamide core structure where the phenyl group of the benzoyl moiety is substituted with a nitro group at the 2-position. cymitquimica.com

Below is a table summarizing some of its key chemical properties:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C13H10N2O3 | nih.gov |

| Molecular Weight | 242.23 g/mol | nih.gov |

| Appearance | Typically a solid at room temperature, may be a yellowish powder. | cymitquimica.com |

| Synonyms | 2-Nitrobenzanilide, N-Phenyl-2-nitrobenzamide, o-Nitrobenzanilide | cymitquimica.com |

The crystal structure of this compound has been a subject of study, providing insights into its three-dimensional conformation and intermolecular interactions. For instance, a related derivative, 2-Nitro-N-(4-nitrophenyl)benzamide, was found to crystallize in the orthorhombic space group P 21 21 21, with the two aromatic rings having a significant dihedral angle between them. researchgate.net Such structural data is crucial for understanding the molecule's behavior in the solid state and for computational modeling studies.

Synthesis of this compound

The synthesis of this compound and its derivatives generally involves the formation of an amide bond between a substituted benzoic acid or its activated derivative and an aniline (B41778). A common method involves the reaction of 2-nitrobenzoyl chloride with aniline. This reaction is a standard procedure in organic synthesis for creating amide linkages.

Variations of this synthetic approach have been reported for related N-phenylbenzamide derivatives. For example, the synthesis of other substituted N-phenylbenzamides has been achieved by condensing a benzoic acid with an amine using coupling agents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). mdpi.com Another approach involves the reaction of a suitable benzoyl chloride with an aniline in the presence of a base. ontosight.ai For instance, N-(2'-nitrophenyl)-4-nitrobenzamide was synthesized by reacting 4-nitrobenzoyl chloride with 2-nitroaniline, followed by recrystallization. google.com

Research Applications of this compound

While specific, large-scale applications of this compound are not widely documented, its primary role in the scientific community is that of a chemical intermediate and a scaffold for the synthesis of more complex molecules. The presence of the nitro group provides a reactive site for further chemical transformations. For example, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to build larger, more functionalized molecules. nih.govacs.org

The broader class of N-phenylbenzamide derivatives has been investigated for various potential applications, and this compound serves as a foundational structure in this context. For instance, derivatives of N-phenylbenzamide have been synthesized and evaluated for their antiviral activities. mdpi.comresearchgate.net Furthermore, the N-phenylbenzamide scaffold has been utilized in the design of potential anticancer agents and compounds targeting kinetoplastid parasites. nih.govacs.orgnih.gov The insights gained from studying these more complex derivatives can often be traced back to the fundamental chemistry of simpler building blocks like this compound.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2385-27-5 |

|---|---|

Fórmula molecular |

C13H10N2O3 |

Peso molecular |

242.23 g/mol |

Nombre IUPAC |

2-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C13H10N2O3/c16-13(14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16) |

Clave InChI |

RNFCQIOHQPIUOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origen del producto |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group exhibits characteristic vibrational frequencies, making these techniques powerful tools for structural analysis.

The FTIR spectrum of 2-Nitro-N-Phenylbenzamide is characterized by absorption bands corresponding to its key functional groups: the secondary amide, the nitro group, and the two substituted benzene (B151609) rings. The N-H stretching vibration of the amide linkage typically appears as a sharp band in the region of 3350-3250 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Two of the most prominent features in the spectrum are the amide I and amide II bands. The amide I band, which is primarily due to the C=O carbonyl stretching vibration, is anticipated to be a strong absorption in the 1680-1650 cm⁻¹ range. The amide II band, resulting from a combination of N-H bending and C-N stretching, is expected between 1550-1510 cm⁻¹.

The presence of the nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found near 1530-1500 cm⁻¹ and a symmetric stretch around 1370-1330 cm⁻¹. nbinno.com The aromatic C=C stretching vibrations from both phenyl rings will produce several bands in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3250 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Amide I (C=O Stretch) | 1680 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Amide II (N-H Bend / C-N Stretch) | 1550 - 1510 | Strong |

| Asymmetric NO₂ Stretch | 1530 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1370 - 1330 | Strong |

Raman spectroscopy provides complementary information to FTIR. While no specific experimental data for this compound is readily available, the expected spectrum would be dominated by vibrations of the non-polar bonds. Strong signals are anticipated for the symmetric stretching vibrations of the aromatic rings. The symmetric stretch of the nitro group, expected around 1370-1330 cm⁻¹, is also typically a strong and easily identifiable band in the Raman spectrum. The C=O stretch of the amide group would also be visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful method for elucidating the precise carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ten protons in the molecule: nine aromatic protons distributed across two different ring systems and one amide proton.

The single amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically between δ 8.5 and 10.5 ppm. The exact position and broadness are dependent on solvent and concentration.

The four protons on the 2-nitrophenyl ring are expected to be significantly deshielded due to the strong electron-withdrawing effects of both the ortho-nitro group and the adjacent carbonyl group. These protons would likely resonate in the δ 7.7-8.4 ppm range, exhibiting complex splitting patterns (doublets and triplets) due to ortho and meta coupling.

The five protons of the N-phenyl ring are expected to appear in a more upfield region compared to the nitrophenyl protons. The two ortho protons (adjacent to the NH group) would likely appear as a doublet around δ 7.6 ppm, the two meta protons as a triplet around δ 7.4 ppm, and the single para proton as a triplet around δ 7.2 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | 8.5 - 10.5 | Broad Singlet | 1H |

| 2-Nitrophenyl H | 7.7 - 8.4 | Multiplet | 4H |

| N-Phenyl H (ortho) | ~ 7.6 | Doublet | 2H |

| N-Phenyl H (meta) | ~ 7.4 | Triplet | 2H |

| N-Phenyl H (para) | ~ 7.2 | Triplet | 1H |

The ¹³C NMR spectrum should display 13 distinct signals, one for each unique carbon atom in the molecule. The amide carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the δ 164-168 ppm region.

The six carbons of the 2-nitrophenyl ring would show characteristic shifts. The ipso-carbon attached to the nitro group (C-NO₂) is highly deshielded, expected around δ 148 ppm, while the ipso-carbon attached to the carbonyl group (C-C=O) would be found around δ 135 ppm. stackexchange.com The remaining four aromatic carbons of this ring would resonate between δ 124-134 ppm.

The six carbons of the N-phenyl ring would appear in the typical aromatic region. The ipso-carbon attached to the nitrogen (C-N) is expected around δ 138 ppm, with the other aromatic carbons appearing between δ 120-130 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | 164 - 168 |

| C-NO₂ (ipso) | ~ 148 |

| C-N (ipso) | ~ 138 |

| C-C=O (ipso) | ~ 135 |

| Aromatic C-H (2-Nitrophenyl) | 124 - 134 |

| Aromatic C-H (N-Phenyl) | 120 - 130 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₁₃H₁₀N₂O₃), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 242.

The fragmentation pattern is expected to be characteristic of the benzanilide (B160483) structure. A primary and often dominant fragmentation pathway for N-arylbenzamides involves the cleavage of the amide C-N bond. For this specific molecule, this cleavage would lead to the formation of a highly stable 2-nitrobenzoyl cation. This fragment, [O₂NC₆H₄CO]⁺, has an m/z of 150 and is anticipated to be the base peak in the spectrum. tubitak.gov.tr Other significant fragments would likely include the phenyl radical (m/z 77) and potentially a peak at m/z 93 corresponding to the aniline (B41778) radical cation [C₆H₅NH₂]⁺•, formed after rearrangement.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Formula |

| 242 | Molecular Ion [M]⁺• | [C₁₃H₁₀N₂O₃]⁺• |

| 150 | 2-Nitrobenzoyl cation (Base Peak) | [C₇H₄NO₃]⁺ |

| 120 | [M - NO₂ - CO]⁺• | [C₁₂H₈O]⁺• |

| 93 | Aniline radical cation | [C₆H₇N]⁺• |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Diffraction for Precise Molecular and Crystal Structure Determination

The crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group. nih.gov In this structure, the central amide fragment is nearly planar. nih.gov However, the two phenyl rings are significantly twisted relative to this central plane. The dihedral angle between the mean plane of the amide group and the C-bonded benzene ring is 71.76 (6)°, while the angle with the N-bonded benzene ring is 24.29 (10)°. nih.govstrath.ac.uk

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds link the molecules into chains. nih.govstrath.ac.uk These chains are further connected by weak C—H⋯O interactions, forming sheets that create a three-dimensional network structure. nih.gov

Table 1: Crystal Data and Structure Refinement for 2-nitro-N-(2-nitrophenyl)benzamide nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₉N₃O₅ |

| Formula Weight | 287.23 |

| Crystal System | Orthorhombic |

| a (Å) | 7.7564 (2) |

| b (Å) | 12.1142 (4) |

| c (Å) | 12.9355 (4) |

| V (ų) | 1215.45 (6) |

| Z | 4 |

| Radiation type | Cu Kα |

Note: This data is for the closely related compound 2-nitro-N-(2-nitrophenyl)benzamide and is presented to infer the structural properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the types of chemical bonds and functional groups present in the molecule.

For aromatic compounds containing nitro groups, such as this compound, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to different electronic transitions. rsc.orgnih.gov These transitions primarily involve π electrons in the aromatic rings and non-bonding (n) electrons on the oxygen atoms of the nitro group and the carbonyl group of the amide linkage.

The expected electronic transitions for this compound include:

π → π* transitions: These are typically high-intensity absorptions and involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In this compound, these transitions are associated with the benzene rings and the conjugated system formed by the amide linkage and the nitro group. Such transitions in similar aromatic compounds often result in strong absorption bands. rsc.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to an antibonding π* orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. rsc.org A theoretical study on the related 2-nitro-N-(4-nitrophenyl)benzamide identified a less intense band attributed to an n-π* transition. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity. For instance, n → π* transitions often exhibit a hypsochromic shift (blue shift) to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic shift (red shift) to longer wavelengths. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Relative Intensity |

|---|---|---|

| π → π* | Bonding π to antibonding π* | High |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. These methods are fundamental to understanding the behavior of electrons and nuclei within a molecular structure, providing a detailed picture of its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. researchgate.net For 2-Nitro-N-Phenylbenzamide, DFT calculations would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization.

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the rotational orientation of the nitro (NO₂) group relative to its attached phenyl ring and the twist angle between the two phenyl rings connected by the amide linkage (-CONH-). These structural parameters are critical as they influence the molecule's electronic properties, such as the distribution of electron density and the molecular dipole moment.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests that the molecule is more reactive and can be more easily excited. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT used to calculate the energies of electronic excited states. nih.gov The results from TD-DFT calculations allow for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

These calculations can identify the specific wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions. For a molecule like this compound, which contains chromophoric groups (the nitro group and phenyl rings), these transitions often involve the movement of electron density from one part of the molecule to another, known as intramolecular charge transfer (ICT). nih.gov TD-DFT can quantify the orbitals involved in these transitions (e.g., from HOMO to LUMO) and predict the intensity of the absorption bands (oscillator strength). chemrxiv.org

Vibrational Frequency Calculations and Potential Energy Distribution Analysis

Theoretical vibrational spectroscopy, performed using DFT, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, one can predict the positions of absorption bands corresponding to the stretching, bending, and torsional motions of the atoms in this compound. nih.gov

The most characteristic vibrations would include the symmetric and asymmetric stretching of the NO₂ group, the C=O and N-H stretching of the amide group, and various C-H and C-C vibrations within the phenyl rings. esisresearch.orgresearchgate.net A Potential Energy Distribution (PED) analysis is often performed alongside these calculations. PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode, allowing for unambiguous assignment of the spectral bands. researchgate.net

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for confirming molecular structures and assigning experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for this purpose. rsc.orgnih.govnih.gov

By applying the GIAO method, one can predict the ¹H and ¹³C NMR chemical shifts for each unique hydrogen and carbon atom in the this compound molecule. researchgate.netscm.com These predicted values, when compared to experimental data, can help resolve ambiguities in spectral assignments and confirm the proposed structure. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. rsc.org

First Hyperpolarizability Calculations for Non-Linear Optical Properties

The presence of electron-donating (amide) and electron-withdrawing (nitro) groups connected by a π-conjugated system in this compound suggests it may possess interesting non-linear optical (NLO) properties. DFT calculations are crucial for predicting these properties, particularly the first hyperpolarizability (β), which is a measure of the second-order NLO response. rsc.org

Molecules with large β values are of interest for applications in optoelectronics and photonics. Computational studies can quantify the components of the hyperpolarizability tensor and the total molecular hyperpolarizability. These calculations help in understanding the structure-property relationships that govern NLO activity, guiding the design of new materials with enhanced performance. researchgate.net

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in a condensed phase, such as in a solution or a solid crystal.

Molecular dynamics (MD) simulations, for example, use classical mechanics to simulate the movements of atoms and molecules over time. nih.gov An MD study of this compound could provide insights into its conformational dynamics in different solvent environments or its packing arrangement in a crystal lattice. nih.gov These simulations can help in understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining the bulk properties of the material. Such studies bridge the gap between the properties of an individual molecule and the behavior of a macroscopic sample.

Molecular Docking for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of ligands with target proteins.

In studies of nitro-substituted benzamide (B126) derivatives, molecular docking has been instrumental in elucidating their potential as inhibitors of various enzymes. For instance, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were evaluated as potential antidiabetic agents by docking them against α-glucosidase and α-amylase enzymes. The results indicated strong binding interactions, with docking scores ranging from -8.0 to -10.2 kcal/mol for α-glucosidase and -8.3 to -11.1 kcal/mol for α-amylase. nih.gov These scores suggest a high binding affinity, which was supported by the observed inhibitory activity in vitro. nih.gov

Similarly, the anti-inflammatory potential of certain nitrobenzamide derivatives was investigated by docking them into the active site of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Compounds 5 and 6 in the study, which demonstrated significant inhibition of nitric oxide production, were found to bind more efficiently to the iNOS enzyme compared to other derivatives. nih.govresearchgate.net This enhanced binding was attributed to an optimal number and orientation of nitro groups, which facilitate favorable interactions within the enzyme's active site. nih.gov The interactions typically involve hydrogen bonding, electrostatic forces, and hydrophobic contacts with key amino acid residues. researchgate.net

| Target Enzyme | Compound Series | Docking Score Range (kcal/mol) | Key Interactions Observed |

| α-Glucosidase | N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | -8.0 to -10.2 | Hydrogen bonding, electrostatic, hydrophobic |

| α-Amylase | N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | -8.3 to -11.1 | Hydrogen bonding, electrostatic, hydrophobic |

| Inducible Nitric Oxide Synthase (iNOS) | Nitro substituted benzamide derivatives | Not specified | Favorable binding due to nitro group orientation |

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations help to assess the stability of a ligand-protein complex and understand the conformational changes that may occur upon binding.

For the N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, MD simulations were performed to confirm the stability of the most active compounds within the binding sites of α-glucosidase and α-amylase. nih.gov Analysis of the Root Mean Square Deviation (RMSD) of the protein-ligand complex over the simulation period suggested that the most potent inhibitors formed stable complexes with the target enzymes, reinforcing the docking results. nih.gov This stability is crucial for a sustained inhibitory effect. Similar MD simulation studies on other nitro compounds have been used to validate docking poses and understand the dynamic behavior of the ligand in the active site, ensuring the predicted interactions are maintained over time. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize lead structures.

In silico Pharmacokinetic Profiling Studies (e.g., ADMET predictions)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of development.

Computational studies on various benzamide and nitrobenzamide derivatives have been performed to predict their ADMET properties. nih.gov For a series of N-(phenylcarbamoyl)benzamide compounds, ADMET predictions were generated using online tools like pkCSM. researchgate.net Parameters evaluated include Caco-2 permeability (an indicator of intestinal absorption), volume of distribution (VDss), total clearance (Cl_tot), and potential for toxicity. researchgate.netresearchgate.net For some N-phenylbenzamide derivatives, the predicted Caco-2 permeability was low, suggesting they might be more suitable for topical rather than oral administration. researchgate.net Toxicity predictions often include assessments for mutagenicity (Ames test), hepatotoxicity, and acute toxicity (LD50). researchgate.net For instance, one N-(phenylcarbamoyl)benzamide was predicted to be non-mutagenic and non-hepatotoxic, with a relatively low toxicity profile in rats. researchgate.net These in silico profiles provide a valuable initial assessment of a compound's drug-like properties.

| ADMET Parameter | Predicted Property for N-(phenylcarbamoyl)benzamide | Implication |

| Absorption | ||

| Caco-2 Permeability | <8 x 10⁻⁶ cm/s (for some derivatives) researchgate.net | Potentially low oral absorption |

| Distribution | ||

| Volume of Distribution (VDss) | < -0.15 log L/kg (for some derivatives) researchgate.net | Higher concentration in plasma than in tissue |

| Metabolism | ||

| CYP450 Inhibition | Inhibitor for CYP2C19, CYP2C9, CYP3A4 (for some derivatives) pensoft.net | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (Cl_tot) | 0.263 log mL/min/kg researchgate.net | Predicted rate of excretion |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic researchgate.net | Low risk of genetic mutation |

| Hepatotoxicity | Non-hepatotoxic researchgate.net | Low risk of liver damage |

| Oral Rat LD50 | 1.901 mol/kg researchgate.net | Relatively low acute toxicity |

Prediction of Drug-Likeness Parameters

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability. A common method for evaluating drug-likeness is to check for compliance with rules such as Lipinski's Rule of Five.

Computational tools are routinely used to calculate physicochemical properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. For various series of synthesized benzamide derivatives, these parameters are calculated to ensure they fall within the ranges defined by Lipinski's rules. nih.gov This early-stage filtering helps prioritize compounds that are more likely to have favorable oral bioavailability and be successfully developed into drugs.

Structure-Function Relationship Elucidation via Computational Approaches

Conformational Analysis and its Influence on Molecular Properties

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties.

For benzanilide (B160483) structures, including derivatives of this compound, the relative orientation of the two aromatic rings is a key conformational feature. X-ray crystallography and computational studies on compounds like 2-Nitro-N-(4-nitrophenyl)benzamide have revealed significant dihedral angles between the two phenyl rings, often in the range of 70-85 degrees. nih.govtubitak.gov.tr This twisted conformation is a result of steric hindrance and electronic effects.

The orientation of the nitro group and the amide linkage is also critical. In 2-Nitro-N-phenylbenzenesulfonamide, the conformation of the N-H bond is syn to the ortho-nitro group, and an intramolecular hydrogen bond forms between the amide hydrogen and an oxygen atom of the nitro group. nih.gov This interaction creates a stable, non-planar six or seven-membered ring motif, which can lock the molecule into a specific conformation. tubitak.gov.trnih.gov Such intramolecular hydrogen bonds can pre-organize the ligand into a conformation that is favorable for binding to a biological target, potentially increasing its affinity and specificity. nih.gov Computational methods like Density Functional Theory (DFT) have been used to optimize the molecular structures of these compounds and calculate their geometric parameters, showing good agreement with experimental X-ray data. researchgate.netresearchgate.net

Asymmetric Functionalization Effects on Electronic Properties and Rectification

Computational studies into the N-Phenylbenzamide (NPBA) framework, to which this compound belongs, have identified it as a promising molecular structure for creating intrinsic molecular rectifiers. researchgate.netnih.govista.ac.at The core principle for achieving significant rectification lies in the asymmetric functionalization of the molecule's phenyl rings. researchgate.netnih.govbatistalab.com This asymmetry is crucial for controlling the electronic properties that govern the flow of current at the single-molecule level.

The rectification behavior in these molecules is primarily dictated by the asymmetric distribution of the electron density of the Highest Occupied Molecular Orbital (HOMO). researchgate.netbatistalab.com For N-phenylbenzamide derivatives, the HOMO is typically localized on the aniline (B41778) side of the core structure. batistalab.com When placed between two electrodes, the molecule's ability to conduct current changes depending on the direction of the applied voltage (bias). This phenomenon, known as rectification, is quantified by the rectification ratio (RR), which is the ratio of the forward current to the reverse current at a specific voltage.

Research has shown that the energy level of the HOMO relative to the Fermi level (EF) of the electrodes is a key factor in determining the rectification performance. researchgate.netnih.govbatistalab.com A smaller energy gap between the HOMO and the Fermi level generally leads to higher conductance and enhanced rectification.

Influence of Substituent Groups

Theoretical investigations have systematically explored how different substituent groups affect the electronic structure and rectification ratio of the NPBA backbone. A key finding is that introducing electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3), enhances rectification. researchgate.netbatistalab.comrsc.org EDGs raise the energy of the HOMO, moving it closer to the Fermi level of the electrodes. researchgate.netnih.govista.ac.atbatistalab.com This alignment facilitates electron transport under a forward bias. When the bias is reversed, the HOMO is shifted further away from the Fermi level, suppressing the current and resulting in a high rectification ratio. batistalab.com

Conversely, the presence of an electron-withdrawing group (EWG), such as the nitro group (-NO2) in this compound, would be expected to have the opposite effect. An EWG typically lowers the energy of the HOMO, increasing the energy gap to the Fermi level. Based on the established mechanism, this would likely lead to lower rectification performance compared to derivatives functionalized with EDGs.

The following table summarizes computational findings for various asymmetrically functionalized N-Phenylbenzamide derivatives, illustrating the impact of substituent choice on the HOMO energy and the resulting rectification ratio.

| Compound | Substituent(s) on Aniline Ring | Transmission Resonance (HOMO Energy relative to EF) | Calculated Rectification Ratio (RR) |

|---|---|---|---|

| R1 (Unsubstituted NPBA) | None | -0.28 eV | ~1.0 |

| R4 | Two Methoxy groups (-OCH3) | -0.21 eV | 3.06 |

| - | Strong Electron-Donating Groups | Closer to EF | Up to 16.67 |

As the data indicates, the introduction of two electron-donating methoxy groups in compound R4 raises the HOMO energy by 70 mV closer to the Fermi level compared to the unsubstituted molecule, resulting in a significantly higher rectification ratio of 3.06. batistalab.com Further studies suggest that frameworks with strong electron-donating groups can achieve rectification ratios as high as 16.67. researchgate.net These computational findings underscore the principle that asymmetric functionalization with electron-donating substituents is a key strategy for enhancing the rectification properties of N-Phenylbenzamide-based molecular devices. researchgate.netrsc.org

Structure Activity Relationship Sar Studies of 2 Nitro N Phenylbenzamide and Its Derivatives

Impact of Substituents on Biological Activities

The biological profile of 2-Nitro-N-Phenylbenzamide derivatives can be significantly modulated by the introduction of various functional groups on the phenyl rings. These substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The electronic nature of substituents on the aromatic rings plays a pivotal role in the biological activity of this compound derivatives. The inherent 2-nitro group on the benzoyl moiety is a strong electron-withdrawing group, which significantly influences the molecule's properties. encyclopedia.pub

Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups, generally tend to increase the biological activity of certain classes of compounds. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share a similar N-phenylamide core, compounds bearing a -CN group on the phenyl ring exhibited significant inhibitory activity against the FOXM1 protein. mdpi.com The electron-withdrawing nature of the -CN group was found to alter the electron density of the phenyl ring, leading to favorable binding interactions. mdpi.com Similarly, the presence of nitro groups in pyrrole derivatives has been shown to enhance their antibacterial activity. encyclopedia.pub

Conversely, electron-donating groups (EDGs), such as methyl (-CH3), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) groups, can also modulate biological activity, sometimes in a contrasting manner. In some instances, EDGs can enhance the activity of a compound by increasing its electron density, which may be favorable for certain biological interactions. For example, in a study of peptides interacting with single-walled carbon nanotubes, increasing the electron density of the aromatic residue through electron-donating hydroxyl groups enhanced the dispersion ability. cyberleninka.ru

The position of substituents on both the benzoyl and the N-phenyl rings of the this compound scaffold is a critical determinant of biological activity. Isomeric variations, where a substituent is moved to the ortho, meta, or para position, can lead to significant differences in efficacy and selectivity.

A study on 2-phenoxybenzamide derivatives with antiplasmodial activity demonstrated the profound impact of substituent positioning. When a tert-butyl-piperazinyl substituent was moved from the ortho to the meta and para positions of the anilino (N-phenyl) ring, a significant change in activity was observed. The meta-substituted derivative showed only moderate activity, whereas the para-substituted analogue exhibited the highest activity and selectivity among all the tested compounds. researchgate.net This highlights that even with the same substituent, its spatial orientation relative to the amide linker can drastically alter the molecule's interaction with its biological target.

The crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide reveals that the dihedral angles between the central amide fragment and the C-bonded and N-bonded benzene (B151609) rings are 71.76° and 24.29°, respectively. semanticscholar.org This inherent conformation can be influenced by the position of substituents, which in turn can affect how the molecule fits into a binding site. For instance, a substituent at the ortho position might cause steric hindrance that forces a change in the conformation, potentially reducing or enhancing biological activity.

In the context of electrophilic aromatic substitution, the existing substituents on a benzene ring direct the position of incoming groups. While not a direct measure of biological activity, this principle underscores the electronic differences at various ring positions. A nitro group, being a meta-director, deactivates the ring for further electrophilic attack. researchgate.netmdpi.com This underlying electronic distribution can influence how the molecule interacts with biological macromolecules.

The amide linker (-CO-NH-) is a central feature of the this compound structure, providing a degree of rigidity and specific hydrogen bonding capabilities. Modifications to this linker, either by altering its chemical nature or by introducing different groups on the nitrogen atom, can have a substantial impact on the compound's biological profile.

In a study on N-phenylbenzamide derivatives as DNA minor groove binders, the core structure was modified, which included alterations that, while not directly on the amide linker itself, involved changing the groups attached to the N-phenyl ring. nih.govacs.org These modifications indirectly affect the properties of the amide linker by changing the electronic and steric environment around it.

Conformational Requirements for Specific Molecular Interactions

The three-dimensional conformation of this compound and its derivatives is a critical factor for their specific molecular interactions with biological targets. The spatial arrangement of the aromatic rings and the orientation of the substituents are dictated by the rotational freedom around the single bonds and the planarity of the amide linker.

Crystallographic studies of 2-nitro-N-(2-nitrophenyl)benzamide and 2-nitro-N-(4-nitrophenyl)benzamide provide valuable insights into the preferred solid-state conformations of these molecules. In 2-nitro-N-(2-nitrophenyl)benzamide, the dihedral angle between the mean plane of the central amide fragment and the C-bonded and N-bonded benzene rings are 71.76° and 24.29°, respectively. semanticscholar.org For 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings is 82.32°. nih.govnih.gov These significant twists between the phenyl rings suggest that the molecules adopt a non-planar conformation.

The conformational flexibility of these molecules in solution may differ from their solid-state structures. However, the crystallographic data provides a low-energy conformational state that is likely relevant for biological interactions. The interplay between different conformations and their relative energies can be a key factor in determining the biological activity. For a molecule to be active, it must be able to adopt a conformation that allows for optimal interactions with its target.

Modulation of Biological Responses through Structural Modifications

Structural modifications to the this compound scaffold can lead to a significant modulation of biological responses. By strategically altering the chemical structure, it is possible to enhance potency, improve selectivity, and change the mechanism of action.

Derivatives of N-phenylbenzamide have been investigated as inhibitors of various enzymes, and structural modifications have been shown to directly impact their inhibitory potency and selectivity. The introduction of different substituents can alter the binding affinity of the molecule for the active site of an enzyme.

For instance, QSAR studies on N-(2-Aminophenyl)-Benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors have shown that specific structural features are crucial for activity. semanticscholar.org The development of a predictive QSAR model allows for the identification of key molecular descriptors that correlate with inhibitory potency, guiding the design of more effective inhibitors.

In another example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their acetylcholinesterase (AChE) and α-glucosidase inhibitory potential. juniperpublishers.com The results indicated that the nature of the substituent on the nitrogen atom significantly influenced the enzyme inhibition. For AChE inhibition, an increase in the carbon chain length of an alkyl substituent (increased lipophilicity) enhanced the activity. For α-glucosidase inhibition, the position of a chloro substituent on a benzyl group was critical, with ortho- and para-positions being more favorable than the meta-position. juniperpublishers.com

The following table summarizes the enzyme inhibitory activities of some N-phenylbenzamide and related derivatives:

| Compound Series | Enzyme Target | Key Structural Features for Activity | Reference |

| N-(2-Aminophenyl)-Benzamide Derivatives | Histone deacetylase 2 (HDAC2) | Specific structural and electronic properties identified through QSAR | semanticscholar.org |

| N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Increased alkyl chain length on nitrogen (lipophilicity) | juniperpublishers.com |

| N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | Ortho- and para-substitution on the benzyl group | juniperpublishers.com |

| 1,2,4-Triazole Bearing Azinane Analogues | Acetylcholinesterase (AChE) | Uni- or di-methyl phenyl groups | nih.gov |

| 1,2,4-Triazole Bearing Azinane Analogues | α-Glucosidase | 2-ethyl-6-methyl phenyl and 3-methyl phenyl moieties | nih.gov |

These examples demonstrate that even subtle changes to the molecular structure of N-phenylbenzamide derivatives can lead to significant alterations in their enzyme inhibition profiles. This allows for the fine-tuning of these molecules to achieve desired biological effects.

Variations in Antimicrobial Efficacy

The N-phenylbenzamide scaffold has been extensively explored for its antimicrobial potential. The introduction of various substituents on both the benzoyl and aniline (B41778) rings, including the nitro group, has a profound impact on the antibacterial, antifungal, antiviral, and antiprotozoal efficacy of the resulting derivatives.

Antibacterial Activity

Derivatives of the N-phenylbenzamide scaffold have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The position and nature of substituents play a critical role in determining the potency. For instance, a series of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide derivatives showed activity against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/mL nih.gov. One benzamide (B126) derivative, 1d , was particularly effective against drug-resistant B. subtilis (MIC = 1.95 µg/mL), B. subtilis (MIC = 3.9 µg/mL), and S. aureus (MIC = 7.8 µg/mL) nih.gov.

Further studies have shown that certain 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole derivatives are as active as ampicillin trihydrate against Staphylococcus aureus and Streptococcus faecalis researchgate.net. The introduction of a nitro group is generally considered to enhance antimicrobial activity researchgate.net. In another study, N-phenylbenzamide derivatives were synthesized and tested against S. aureus and E. coli, confirming their potential as antibacterial agents mdpi.comnih.gov.

| Compound Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli | Derivative 1d showed high potency, especially against drug-resistant B. subtilis (MIC = 1.95 µg/mL). | nih.gov |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazoles | S. aureus, S. faecalis | Compounds 2h and 2i were found to be as active as ampicillin trihydrate. | researchgate.net |

| N-phenylbenzamides | S. aureus, E. coli | In silico and in vitro studies confirmed antibacterial activity. | mdpi.comnih.gov |

| 1-[(2-aminophenyl)thio]-1-phenyl-2-nitropropane derivatives | S. faecalis, S. aureus | Showed significant antibacterial activities. | researchgate.net |

Antifungal Activity

The N-phenylbenzamide scaffold is also a promising source of antifungal agents. Research has shown that derivatives can be effective against a range of fungal pathogens. For example, some 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives were found to be more active than the reference compound ketoconazole tubitak.gov.tr. Specifically, one 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivative demonstrated antifungal activity comparable to ketoconazole against Candida albicans and C. parapsilosis researchgate.nettubitak.gov.tr.

A series of novel N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety exhibited good in vitro bioactivities against plant fungi such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea at a concentration of 50 μg/mL semanticscholar.org. Other studies have also confirmed the antifungal potential of N-phenylbenzamides against C. albicans nih.govmdpi.comnih.gov.

| Compound Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole | C. albicans, C. parapsilosis | Showed activity close to Ketoconazole. | researchgate.nettubitak.gov.tr |

| N-phenylbenzamides with trifluoromethylpyrimidine | Phomopsis sp., B. dothidea, B. cinerea | Good activity at 50 μg/mL, some better than pyrimethanil. | semanticscholar.org |

| N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides | C. albicans | Broad spectrum of activity with MIC values from 500 to 1.95 µg/mL. | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | F. oxysporum, S. sclerotiorum, S. cerevisiae | Strongest inhibition observed with MIC = 0.3125 g/L. | researchgate.net |

Antiviral Activity

The versatility of the N-phenylbenzamide scaffold extends to antiviral applications. A series of these derivatives were identified as a novel class of inhibitors for Enterovirus 71 (EV 71) nih.govnih.gov. Among them, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was active against several EV 71 strains with IC50 values in the low micromolar range (5.7 ± 0.8–12 ± 1.2 μM) and exhibited low cytotoxicity nih.govnih.gov.

Furthermore, derivatives of 4-(2-nitrophenoxy)benzamide have been designed as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for many viruses. These compounds showed strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 μM rsc.org. Another derivative, (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, known as ML336, proved to be a potent inhibitor of Venezuelan equine encephalitis virus (VEEV), inhibiting several strains in the low nanomolar range (EC50 = 0.02–0.04 μM) without cytotoxicity nih.govacs.org.

| Compound Class/Name | Virus | Mechanism/Key Findings | Reference |

|---|---|---|---|

| N-phenylbenzamide derivatives | Enterovirus 71 (EV 71) | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed IC50 values of 5.7–12 µM. | nih.govnih.gov |

| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | Act as deubiquitinase (DUB) inhibitors; IC50 values from 10.22 to 44.68 μM. | rsc.org |

| ML336 | Venezuelan equine encephalitis virus (VEEV) | Potent inhibition with EC50 values of 0.02–0.04 μM. | nih.govacs.org |

Antiprotozoal Activity

N-phenylbenzamide derivatives have also been investigated for their efficacy against various protozoan parasites. Bisguanidine derivatives of the N-phenylbenzamide scaffold displayed potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum nih.gov. Specifically, N-alkyl analogues showed submicromolar and low nanomolar IC50 values against P. falciparum and T. brucei, respectively nih.gov. Two compounds from this class demonstrated 100% cure rates in a mouse model of acute human African trypanosomiasis nih.gov.

Other studies have explored analogues that target the kinetoplastid DNA (kDNA) of parasites. Bis(2-aminoimidazolines) and bisarylimidamides built on the N-phenylbenzamide framework showed activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani nih.govacs.org. Additionally, SAR studies on nitrated N-phenylbenzamides have indicated that electron-withdrawing groups, such as nitro and trifluoromethyl, are essential for potency against Schistosoma mansoni dspace.unza.zm.

| Compound Class | Protozoan Parasite(s) | Key Findings | Reference |

|---|---|---|---|

| N-phenylbenzamide bisguanidines (N-alkyl analogues) | T. b. rhodesiense, P. falciparum | Low nanomolar IC50 against T. brucei and submicromolar against P. falciparum. Two compounds curative in mice. | nih.gov |

| Bis(2-aminoimidazolines) and bisarylimidamides | T. brucei, T. cruzi, L. donovani | Micromolar to submicromolar activity; targets kinetoplastid DNA (kDNA). | nih.govacs.org |

| Nitrated N-phenylbenzamides | Schistosoma mansoni | Electron-withdrawing groups (NO2, CF3) enhance activity. | dspace.unza.zm |

Changes in DNA Binding Characteristics

The mechanism of action for many N-phenylbenzamide derivatives involves direct interaction with DNA. The nature and substitution pattern of the scaffold significantly influence these binding characteristics.

Studies on bisguanidine derivatives of N-phenylbenzamide have confirmed their binding to the minor groove of AT-rich DNA, which was demonstrated through surface plasmon resonance (SPR) biosensor experiments nih.gov. This class of compounds is known to target the AT-rich mitochondrial DNA (kDNA) found in trypanosomatid parasites nih.govacs.org. While some series bind strongly and selectively to the minor groove, others, such as bis(2-aminobenzimidazoles), also exhibit binding via intercalation nih.govacs.org.

The position of the nitro group on the phenyl ring can also affect the DNA binding mode. An investigation into 2-(x-nitrophenyl)-5-nitrobenzimidazoles revealed that all three positional isomers (ortho, meta, para) intercalate into calf thymus DNA nih.gov. Molecular docking studies suggested that for the ortho and meta isomers, the 5-nitrobenzimidazole moiety stacks within the DNA base pairs, whereas for the para isomer, the nitrophenyl substituent is responsible for the stacking during intercalation nih.gov. This indicates that subtle changes in the molecular geometry dictated by the nitro group's position can alter the specific interactions with the DNA helix nih.gov.

Ligand Efficiency and Optimization Strategies within the N-Phenylbenzamide Scaffold

Optimizing the N-phenylbenzamide scaffold is key to developing potent and drug-like candidates. Ligand efficiency (LE) is a critical metric in this process, relating the potency of a compound to its size (number of heavy atoms).

In the development of inhibitors for the mitochondrial permeability transition pore (PTP), SAR optimization around the N-phenylbenzamide scaffold led to potent inhibitors nih.gov. Certain analogs displayed promising physicochemical properties, including a desirable number of hydrogen bond donors and acceptors, a molecular weight under 500 Da, and moderately favorable ligand efficiency nih.gov.

Similarly, during the optimization of a quinazolinone hit into the potent VEEV inhibitor ML336 ((E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide), a structural rearrangement led to an amidine scaffold nih.govacs.org. This change, while altering the number of hydrogen bond donors and acceptors, resulted in significant improvements in ligand efficiency and lipophilic ligand efficiency, which were driven by enhancements in potency alone nih.govacs.org. This highlights a successful optimization strategy where a scaffold hop led to a more efficient binder.

These examples demonstrate that strategic modifications to the N-phenylbenzamide core, guided by SAR and metrics like ligand efficiency, can lead to the discovery of highly potent and optimized compounds for various therapeutic targets.

Mechanistic Investigations of Biological Activities Focus on Molecular and Cellular Interactions

Molecular Targets and Binding Mechanisms

While specific studies detailing the direct interaction of 2-Nitro-N-Phenylbenzamide with ABL1 kinase are not extensively covered, the broader class of benzamide-containing molecules has been investigated for kinase inhibition. Kinase inhibitors are often designed to bind to the ATP-binding site of the enzyme, preventing the transfer of a phosphate (B84403) group and thus blocking its signaling activity. nih.gov For instance, the development of inhibitors for the BCR-ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML), has led to compounds that bind to the kinase domain in its inactive "DFG-out" conformation. nih.gov Some advanced inhibitors induce a specific inactive conformation, retaining efficacy against resistance mutants like T315I. nih.gov The design of such inhibitors often involves creating molecules that can form key hydrogen bonds and electrostatic interactions with residues within the kinase domain, such as E282 and R386 in ABL1, which are crucial for the switch between inactive and active states. nih.gov Other approaches have explored dual-mechanism inhibitors that not only occupy the ATP-binding site but also allosterically affect other regulatory regions of the kinase, such as the myristoyl binding pocket. nih.gov

Table 1: Examples of ABL1 Kinase Inhibitors and their Binding Features

| Inhibitor Type | Target Conformation | Key Interactions | Reference |

|---|---|---|---|

| Type II Inhibitor (e.g., Imatinib) | Inactive (DFG-out) | Binds to the kinase domain, blocking the ATP pocket. nih.gov | nih.gov |

| Switch-Control Inhibitor (e.g., DCC-2036) | Induces Type II Inactive | Binds to residues Arg386/Glu282 involved in conformational switching. nih.gov | nih.gov |

The benzamide (B126) scaffold is a component of molecules that can interfere with nucleic acid processes. nih.gov This interference can occur through various mechanisms, including direct binding to DNA or inhibition of enzymes essential for DNA synthesis and repair. nih.govyoutube.com For example, certain antibiotics function by generating reactive intermediates that cause direct damage to DNA, thereby inhibiting its synthesis. youtube.com Other agents may disrupt the normal helical structure of DNA, exposing it to fragmentation by nucleases. youtube.com Attaching alkylating agents like nitrogen mustards to DNA-affinic carriers, such as polybenzamides, has been shown to enhance cytotoxicity due to targeted DNA alkylation. nih.gov These targeted lesions can be more difficult for cellular repair systems to recognize and fix, particularly if they cause minimal distortion to the DNA structure. nih.gov

Enzyme inhibition is a critical mechanism for many therapeutic agents. Inhibitors can be classified based on how they interact with the enzyme and its substrate. teachmephysiology.com

Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. teachmephysiology.com

Non-Competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. The substrate can still bind, but the reaction is impaired. teachmephysiology.comjackwestin.com

Mixed Inhibition : The inhibitor can bind to an allosteric site on either the free enzyme or the enzyme-substrate complex. jackwestin.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. jackwestin.comresearchgate.net

Benzamide derivatives have been incorporated into molecules designed to act as enzyme inhibitors. For example, by attaching them to structures that target a specific enzyme, the inhibitory action can be localized. Clinically relevant examples include ACE inhibitors for hypertension, which competitively inhibit the angiotensin-converting enzyme. teachmephysiology.com

Derivatives of N-phenylbenzamide are recognized as DNA minor groove binders (MGBs). nih.gov These molecules are typically crescent-shaped, allowing them to fit snugly into the minor groove of the DNA double helix, particularly at AT-rich sequences. beilstein-journals.org The binding is stabilized by non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org

A key target for this class of compounds is the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.gov kDNA is a unique network of interlocked circular DNA molecules within the mitochondrion of these organisms. researchgate.netnih.gov N-phenylbenzamide derivatives have been shown to disrupt kDNA, leading to the death of the parasite. nih.gov The mechanism is thought to involve the displacement of essential proteins that bind to kDNA, thereby compromising its structure and function. nih.gov While the core N-phenylbenzamide structure is crucial, modifications to the molecule can significantly alter its activity and selectivity against different parasite species like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov

Table 2: Activity of a Prototype N-Phenylbenzamide Derivative (1a) Against Kinetoplastid Parasites

| Parasite | EC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| T. b. brucei (bloodstream) | 0.83 | kDNA | nih.gov |

| L. donovani (promastigote) | 4.29 | kDNA | nih.gov |

The Retinoid X Receptor alpha (RXRα) is a nuclear receptor that forms heterodimers with other nuclear receptors, including the Retinoic Acid Receptors (RARs), to regulate gene expression. medchemexpress.com These receptors play vital roles in cellular growth, differentiation, and homeostasis. medchemexpress.comnih.gov While direct inhibition of RXRα by this compound is not specified, the modulation of RXR pathways is a significant area of research. For instance, specific antagonists for RXR have been developed. medchemexpress.com Systemic pharmacological inhibition of the RXR family has been shown to weaken cocaine reward in preclinical models, suggesting a role for this receptor in addiction-related behaviors. biorxiv.org The function of RXRα is often studied in conjunction with its RAR partners, and combined ligand therapies targeting both RARα and RXR can enhance therapeutic effects in certain contexts, such as overcoming retinoid resistance in cancer cells. nih.gov

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear hormone receptor that is a key regulator of lipid metabolism and inflammatory responses. nih.govnih.gov A structurally related compound, 2-chloro-5-nitro-N-phenylbenzamide (GW9662), is widely used as a PPARγ antagonist. nih.gov Studies on GW9662 have revealed complex activities; while it is used to block PPARγ, it can also produce unexpected off-target effects. nih.gov For example, in macrophage cell models, GW9662 was found to induce the expression of Perilipin 2, a known PPARγ target gene, rather than blocking it. nih.gov Further investigation revealed that these effects were mediated through the activation of a different PPAR subtype, PPARδ. nih.gov This finding highlights the potential for N-phenylbenzamide derivatives to interact with multiple members of the PPAR family and underscores the complexity of their molecular interactions. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-5-nitro-N-phenylbenzamide (GW9662) |

| Imatinib |

| DCC-2036 |

| Crizotinib |

| Nitrogen mustard |

| Perilipin 2 |

| Retinoic Acid |

Cellular Response Pathways

The cytotoxic potential of nitroaromatic compounds, including derivatives of this compound, is often linked to the chemical reactivity of the nitro (NO₂) group. This functional group can serve as both a pharmacophore, essential for biological effect, and a toxicophore, responsible for cellular damage mdpi.com. The presence and position of the nitro group can significantly influence the molecule's pharmacokinetic properties and its interactions within a cellular environment mdpi.com.

One of the primary mechanisms for cytotoxicity involves the metabolic reduction of the nitro group. This process can lead to the formation of highly reactive intermediates, such as nitroso and superoxide (B77818) species encyclopedia.pub. These reactive molecules can interact with and cause damage to critical cellular macromolecules. For instance, studies on other nitro-containing compounds like niclosamide (B1684120) have shown that the nitro group can contribute to nonspecific genotoxicity and cellular DNA damage nih.gov. This suggests that the reduction of the nitro group can lead to intermediates that covalently bind to DNA, resulting in nuclear damage and ultimately triggering cell death pathways encyclopedia.pub.

Furthermore, the cytotoxic effects can manifest through various cellular responses. Research on 2-nitroimidazole (B3424786) derivatives, which share the key nitro functional group, has demonstrated that these compounds can alter cell morphology, impair DNA replication, and slow cell cycle progression. This disruption leads to replication stress and a state of cytostasis, or inhibition of cell growth and division nih.gov. While specific studies on this compound are limited, the established behavior of related nitroaromatic and benzamide compounds provides a strong basis for its potential cytotoxic mechanisms. For example, various benzamide derivatives have been synthesized and evaluated for their cytotoxic activities, showing a range of cell viability inhibition nih.gov.

Table 1: Cytotoxicity of Related Benzamide Derivatives

| Compound | Cell Line | Assay | Result | Reference |

|---|---|---|---|---|

| (E)-N-(2-(2-(4-Nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide | Caco-2 | Resazurin | >80% Cell Viability | nih.gov |

| N-(phenyl carbamoyl)benzamide | HeLa | MTT | IC80 = 0.8 mM | researchgate.net |

Mechanisms of Action as Prodrugs (e.g., bioreduction)

The concept of a prodrug involves administering a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. Compounds containing a nitro group are classic candidates for acting as prodrugs, particularly through bioreduction. The mechanism hinges on the selective reduction of the nitro group to a cytotoxic form, often under specific physiological conditions like hypoxia (low oxygen) nih.gov.

The general model for this activation pathway is well-documented. The nitro group is a strong electron-withdrawing moiety. In a low-oxygen environment, such as those found in solid tumors or sites of anaerobic bacterial infection, cellular reductases can donate electrons to the nitro group. This reduction process is often irreversible and leads to the formation of reactive nitrogen species, including nitroso radicals, hydroxylamines, and amines mdpi.comencyclopedia.pub. These reduced intermediates are highly reactive and can covalently bind to cellular components like proteins and DNA, leading to targeted cell death nih.gov.

This hypoxia-selective activation is a key advantage. In well-oxygenated, healthy tissues, the single-electron reduction of the nitro group is a reversible process. Molecular oxygen can readily oxidize the resulting radical anion back to the original nitro compound, preventing the accumulation of toxic intermediates and sparing normal cells nih.gov. This selective entrapment and activation in hypoxic cells make nitro-containing compounds promising candidates for targeted therapies. Studies on 2-nitroimidazoles have clinically validated this approach, showing that these agents become selectively activated in hypoxic tumor cells, where they then exert their therapeutic effects nih.gov.

The inclusion of a nitro group in an organic compound is a well-established strategy for enhancing antimicrobial activity researchgate.net. Benzamide derivatives themselves are also known to possess a wide range of biological effects, including antibacterial and antifungal properties nanobioletters.com. The combination of these two moieties in this compound suggests a strong potential for broad-spectrum antimicrobial action.

The primary mechanism of antimicrobial activity for nitroaromatic compounds is similar to their cytotoxic and prodrug function: bioreductive activation within the microbial cell encyclopedia.pub. Microorganisms, including bacteria and fungi, possess nitroreductase enzymes that can reduce the nitro group. This reduction generates reactive intermediates that are toxic to the microbe. A widely accepted model posits that these reduced nitro species bind covalently to microbial DNA, causing structural damage that inhibits replication and leads to cell death encyclopedia.pub. This mechanism can be effective against a wide range of pathogens.

Table 2: In Vitro Antimicrobial Activity of Related Nitro-Amide Compounds

| Compound | Microorganism | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Pseudomonas aeruginosa | 12.5 mg/mL | researchgate.net |

| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 mg/mL | researchgate.net |

| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Escherichia coli | 12.5 mg/mL | researchgate.net |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole derivative (2h) | Staphylococcus aureus | 4.80 x 10⁻³ µM | researchgate.net |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole derivative (2i) | Streptococcus faecalis | 4.80 x 10⁻³ µM | researchgate.net |

| Halogenated Nitro Derivative (9b-9d) | Staphylococcus aureus | 15.6–62.5 µg/mL | encyclopedia.pub |

MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration

Advanced Applications Beyond Biological Activity

Molecular Electronics and Nanotechnology

The field of molecular electronics aims to use single molecules or nanoscale collections of molecules as active electronic components. The N-phenylbenzamide backbone has been identified as a promising candidate for such applications, particularly in the development of molecular diodes.

Computational modeling and experimental studies have investigated the structure-function relationships in a series of N-phenylbenzamide (NPBA) derivatives to identify molecular structures that exhibit both good conductance and rectification of current. rsc.orgmdpi.com Rectification is the process of allowing current to flow more easily in one direction than the other, a fundamental property of a diode.

Research using scanning tunneling microscopy break-junction techniques has demonstrated that the NPBA structure is a promising candidate for single-molecule diodes. rsc.org The degree of rectification is strongly correlated with the energy of the conducting frontier orbital, typically the Highest Occupied Molecular Orbital (HOMO), relative to the Fermi level of the electrodes (commonly gold). rsc.orgmdpi.com The asymmetrical energy shifting of the HOMO under positive and negative bias is the cause of the rectification. rsc.org The closer the HOMO is to the Fermi level, the larger the impact on the current flow. rsc.org

The N-phenylbenzamide structure is advantageous for designing molecular rectifiers due to its synthetic accessibility, stability, and the ability to be functionalized on both the amide and phenyl groups. rsc.org This functionalization allows for the tuning of electron-transport properties. For instance, adding electron-donating groups to the aniline (B41778) moiety can enhance both conductance and rectification. rsc.orgmdpi.com

While specific studies focusing exclusively on 2-Nitro-N-Phenylbenzamide are not extensively detailed in the context of molecular diodes, the principles derived from the study of NPBA derivatives are applicable. The presence of the nitro group (an electron-withdrawing group) would significantly influence the energy levels of the molecular orbitals, thereby affecting its rectification properties. The design of effective molecular diodes based on this scaffold involves a strategic combination of electron-donating and electron-withdrawing groups to optimize the asymmetry of the molecule's electronic response to an applied voltage. rsc.org

Organic Materials Science

The potential of this compound extends to the field of organic materials science, where organic molecules with specific electronic and physical properties are incorporated into larger systems like polymers or used in electronic devices.

The integration of functional organic molecules into polymers and the creation of organic-inorganic hybrid materials is a significant area of materials science. Such materials can exhibit novel properties that combine the advantages of both the organic and inorganic components. However, a review of the available scientific literature does not yield specific examples or detailed research on the integration of this compound into hybrid materials or polymers. While the functional groups present on the molecule, such as the nitro and amide groups, could potentially be used for grafting onto polymer chains or for coordinating with inorganic nanoparticles, dedicated studies on this application for this specific compound are not readily found.

Organic electronics utilize carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the electronic properties of the organic materials used.

Nitroaromatic compounds, in general, are known to be electron-deficient and have been explored as n-type organic semiconductors. The electron-withdrawing nature of the nitro group can lower the energy levels of the molecular orbitals (LUMO and HOMO), which is a desirable characteristic for n-type materials that transport electrons. However, specific research detailing the exploitation of this compound in organic electronic devices is not prevalent in the current body of scientific literature. While its chemical structure suggests potential applicability, comprehensive studies on its charge transport properties, film-forming capabilities, and performance in devices like OFETs have not been reported.

Future Research Directions and Emerging Trends

Development of Novel N-Phenylbenzamide Derivatives with Tuned Properties

A primary focus of future research will be the synthesis of new N-Phenylbenzamide derivatives with fine-tuned chemical and biological properties. This involves the strategic modification of the core 2-Nitro-N-Phenylbenzamide structure to enhance efficacy, selectivity, and pharmacokinetic profiles. Researchers are exploring the introduction of diverse substituents on both the benzamide (B126) and the N-phenyl rings to modulate the compound's electronic and steric characteristics. For instance, the synthesis of imidazole-based N-phenylbenzamide derivatives has been a subject of interest, with studies indicating their potential as anticancer agents. nih.govresearchgate.net

The development of these novel derivatives is often guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological activity. For example, research on N-phenylbenzamide derivatives as antiviral agents against Enterovirus 71 has shown that substitutions at the C-3 position of the benzene (B151609) ring can significantly impact their inhibitory activity. nih.gov Similarly, modifications to the central scaffold of N-phenylbenzamide derivatives, including the incorporation of lipophilic or electron-donating groups, are being investigated to improve their activity against kinetoplastid parasites. nih.gov The goal is to create a library of compounds with a wide range of properties, allowing for the selection of optimal candidates for specific applications.

Table 1: Examples of N-Phenylbenzamide Derivatives and their Investigated Properties

| Derivative Class | Investigated Property | Key Findings | Reference(s) |

| Imidazole-based N-phenylbenzamides | Anticancer activity | Derivatives 4e and 4f showed good activity with IC50 values between 7.5 and 11.1 μM against tested cancer cell lines. | nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral activity (Enterovirus 71) | Active against EV 71 strains at low micromolar concentrations with low cytotoxicity. | nih.gov |

| N-phenylbenzamide derivatives with modified central scaffolds | Antiprotozoal activity | Modifications aim to improve activity against intracellular parasites like L. donovani and T. cruzi. | nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

The synergy between computational modeling and experimental validation is becoming increasingly crucial in the study of N-Phenylbenzamide derivatives. Advanced computational techniques are being employed to predict the properties and behavior of these molecules, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. Molecular docking and molecular dynamics simulations, for instance, are used to investigate the binding affinity of these compounds with their biological targets at a molecular level. nih.gov These computational insights can help in understanding the mechanism of action and in designing more potent derivatives.